molecular formula C10H10Cl2N2O3 B2744007 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide CAS No. 113603-99-9

2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide

Cat. No.: B2744007
CAS No.: 113603-99-9
M. Wt: 277.1
InChI Key: IYYJWBZRMUZXOK-UHFFFAOYSA-N
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Description

2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is a chemical compound with the molecular formula C10H10Cl2N2O3 and a molecular weight of 277.1 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Safety and Hazards

The safety, risk, and hazard information for 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is not specified in the available resources .

Future Directions

The future directions and potential applications of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYJWBZRMUZXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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